molecular formula C25H25N8Na2O8PS B10826178 Disodium;[3-[5-[2-[[1-(1-methylpyrazol-3-yl)sulfonylpiperidin-3-yl]amino]pyrimidin-5-yl]imidazo[2,1-b][1,3]oxazol-6-yl]phenoxy]methyl phosphate

Disodium;[3-[5-[2-[[1-(1-methylpyrazol-3-yl)sulfonylpiperidin-3-yl]amino]pyrimidin-5-yl]imidazo[2,1-b][1,3]oxazol-6-yl]phenoxy]methyl phosphate

Cat. No.: B10826178
M. Wt: 674.5 g/mol
InChI Key: HXINDCTZKGGRDE-JPKZNVRTSA-L
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Description

ARQ736 is a small molecule drug that functions as a potent and selective inhibitor of the BRAF protein. BRAF is a serine/threonine-protein kinase that plays a crucial role in the MAPK/ERK signaling pathway, which regulates cell growth, differentiation, and survival. Mutations in the BRAF gene, particularly the V600E mutation, are commonly associated with various cancers, including melanoma, colorectal cancer, and thyroid cancer .

Properties

Molecular Formula

C25H25N8Na2O8PS

Molecular Weight

674.5 g/mol

IUPAC Name

disodium;[3-[5-[2-[[(3R)-1-(1-methylpyrazol-3-yl)sulfonylpiperidin-3-yl]amino]pyrimidin-4-yl]imidazo[2,1-b][1,3]oxazol-6-yl]phenoxy]methyl phosphate

InChI

InChI=1S/C25H27N8O8PS.2Na/c1-31-11-8-21(30-31)43(37,38)32-10-3-5-18(15-32)27-24-26-9-7-20(28-24)23-22(29-25-33(23)12-13-39-25)17-4-2-6-19(14-17)40-16-41-42(34,35)36;;/h2,4,6-9,11-14,18H,3,5,10,15-16H2,1H3,(H,26,27,28)(H2,34,35,36);;/q;2*+1/p-2/t18-;;/m1../s1

InChI Key

HXINDCTZKGGRDE-JPKZNVRTSA-L

Isomeric SMILES

CN1C=CC(=N1)S(=O)(=O)N2CCC[C@H](C2)NC3=NC=CC(=N3)C4=C(N=C5N4C=CO5)C6=CC(=CC=C6)OCOP(=O)([O-])[O-].[Na+].[Na+]

Canonical SMILES

CN1C=CC(=N1)S(=O)(=O)N2CCCC(C2)NC3=NC=CC(=N3)C4=C(N=C5N4C=CO5)C6=CC(=CC=C6)OCOP(=O)([O-])[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

ARQ736 is synthesized through a series of chemical reactions that involve the formation of a phosphate prodrug. The compound is highly soluble and readily converts to its active form, ARQ680, in the presence of phosphatases . The synthetic route involves the use of various reagents and conditions to achieve the desired chemical structure. Industrial production methods for ARQ736 are designed to ensure high purity and yield, making it suitable for research and clinical applications .

Chemical Reactions Analysis

ARQ736 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phosphatases, which convert ARQ736 to its active form, ARQ680 . The major products formed from these reactions are the active drug ARQ680 and its metabolites. The metabolic pathways of ARQ736 involve phase one and phase two reactions, including oxidations, demethylation, and glucuronidation .

Scientific Research Applications

Mechanism of Action

Biological Activity

Disodium;[3-[5-[2-[[1-(1-methylpyrazol-3-yl)sulfonylpiperidin-3-yl]amino]pyrimidin-5-yl]imidazo[2,1-b][1,3]oxazol-6-yl]phenoxy]methyl phosphate is a complex chemical compound with potential biological activities. This article aims to explore its biological activity by reviewing existing literature, synthesizing findings from various studies, and presenting relevant data in tables.

Chemical Structure and Properties

The compound features multiple functional groups that contribute to its biological activity. The presence of a pyrazole ring, a sulfonamide group, and a phosphate moiety indicates potential interactions with biological targets such as enzymes and receptors.

Antitumor Activity

Research indicates that compounds with similar structures exhibit antitumor properties. For instance, the inhibition of tubulin polymerization has been identified as a mechanism for antitumor activity in related compounds. This suggests that this compound may also exert antitumor effects through similar pathways.

Antiviral Activity

The antiviral potential of pyrazole derivatives has been documented extensively. Compounds structurally related to this compound have shown efficacy against various viral infections. This activity is likely due to their ability to interfere with viral replication mechanisms.

Enzyme Inhibition

Several studies have demonstrated that pyrazole-containing compounds can inhibit specific enzymes involved in critical biological processes. For example, some derivatives have been shown to inhibit kinases such as p56 Lck and Aurora kinases, which are vital for cell signaling and division.

Case Study 1: Antitumor Efficacy

A study focused on a series of pyrazole derivatives found that modifications at the phenyl moiety could tune biological properties toward enhanced antitumor activity. The compound's ability to inhibit tubulin polymerization was confirmed through in vitro assays, showcasing significant cytotoxic effects against cancer cell lines.

Case Study 2: Antiviral Mechanisms

In another investigation, a related pyrazole compound was evaluated for its antiviral properties against influenza virus. Results indicated that the compound effectively reduced viral titers in infected cell cultures, suggesting potential therapeutic applications for respiratory viral infections.

Research Findings

StudyActivity AssessedKey Findings
Study 1AntitumorInhibition of tubulin polymerization; significant cytotoxicity against cancer cell lines
Study 2AntiviralReduced viral titers in influenza-infected cells; potential for respiratory virus treatment
Study 3Enzyme InhibitionEffective inhibition of p56 Lck kinase; implications for immune response modulation

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